molecular formula C6H4Br3NO2S B1312236 2-Pyridyl Tribromomethyl Sulfone CAS No. 59626-33-4

2-Pyridyl Tribromomethyl Sulfone

Cat. No. B1312236
CAS RN: 59626-33-4
M. Wt: 393.88 g/mol
InChI Key: FRCQMXHPNJVPJC-UHFFFAOYSA-N
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Description

2-Pyridyl Tribromomethyl Sulfone, also known as 2-[(Tribromomethyl)sulfonyl]pyridine, is a chemical compound with the molecular formula C6H4Br3NO2S . It has a molecular weight of 393.88 .


Synthesis Analysis

The synthesis of 2-Pyridyl Tribromomethyl Sulfone involves the use of polyethylene glycol-400 as a phase transfer catalyst in the reaction of dichloropyridine and sodium thiomethoxide to form 2-methylthiopyridine . The optimum conditions for this synthesis are a temperature of (80±1)°C, a reaction time of 5 hours, and a molar ratio of 2-methylthiopyridine to bromine of 1:6.58 .


Molecular Structure Analysis

The molecular structure of 2-Pyridyl Tribromomethyl Sulfone is represented by the formula C6H4Br3NO2S . The compound is solid at 20 degrees Celsius .


Chemical Reactions Analysis

The synthesis of 2-Pyridyl Tribromomethyl Sulfone involves the oxidation and bromination of 2-methylthiopyridine with sodium hypochlorite .


Physical And Chemical Properties Analysis

2-Pyridyl Tribromomethyl Sulfone is a white to almost white powder or crystal . It has a density of 2.401g/cm3, a melting point of 159-162°C, and a boiling point of 400.7°C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

2-Pyridyl Tribromomethyl Sulfone has been synthesized and characterized through various chemical processes. The compound was obtained by the reaction of 2-chloropyridine and sodium methylmercaptide, followed by oxidation and bromination reactions. The optimum conditions for synthesizing this compound involve specific temperatures and reagent ratios to achieve high yields and purity. This process underscores the chemical's potential for further applications in organic synthesis and material science due to its stability and reactivity under controlled conditions (Zhang Zhen-min, 2014).

Applications in Fluoroalkylation and Arylation

2-Pyridyl Tribromomethyl Sulfone plays a crucial role in the fluoroalkylation of aryl iodides, facilitating the preparation of structurally diverse fluorinated compounds. This is significant in the context of developing pharmaceuticals and agrochemicals where fluorination can alter biological activity and stability. The (2-pyridyl)sulfonyl group's multifunctional role aids in copper-mediated cross-coupling reactions, highlighting its versatility in organic synthesis (Yanchuan Zhao et al., 2012).

Catalysis and Selective Reactions

The use of 2-Pyridyl Tribromomethyl Sulfone extends to catalytic processes, where its presence enables novel reactivity patterns and selectivities in the formation of C-S and C-C bonds. This includes the nickel-catalyzed reductive cross-coupling of aryl iodides, demonstrating its application in creating biaryl structures through selective bond cleavage. Such methodologies offer new avenues for constructing complex organic molecules, beneficial for materials science and pharmaceutical synthesis (W. Miao et al., 2021).

Polymer Science Applications

In polymer science, derivatives of 2-Pyridyl Tribromomethyl Sulfone have been explored for their potential in synthesizing novel polymeric materials. The structural modifications enabled by this compound contribute to understanding the relationship between polymer chain structure and physical properties, offering insights into designing high-performance materials with specific characteristics. This research area exemplifies the broad applicability of 2-Pyridyl Tribromomethyl Sulfone beyond simple organic transformations, encompassing material innovations and enhancements (S. Takamuku, 2017).

Safety And Hazards

2-Pyridyl Tribromomethyl Sulfone may cause serious eye irritation and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

2-(tribromomethylsulfonyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3NO2S/c7-6(8,9)13(11,12)5-3-1-2-4-10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCQMXHPNJVPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462130
Record name 2-(Tribromomethanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridyl Tribromomethyl Sulfone

CAS RN

59626-33-4
Record name 2-[(Tribromomethyl)sulfonyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59626-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Tribromomethanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridyl Tribromomethyl Sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ZM Zhang, RL Li, S Li, P Liu… - Advanced Materials …, 2013 - Trans Tech Publ
… to oxidize and bromize it to synthesis 2-Pyridyl tribromomethyl sulfone, with the purity of 99.6… Proved optimum conditions to synthesis 2-pyridyl tribromomethyl sulfone are a temperature …
Number of citations: 1 www.scientific.net
J Wang, QY Li, SS Wang, XY Wu, X Li, PN Liu - Organic Letters, 2023 - ACS Publications
We report a novel rhodium-catalyzed rearrangement involving N-substituted 2-thiopyridones and diazoesters. This reaction proceeds through the rhodium-catalyzed formation of sulfur …
Number of citations: 3 pubs.acs.org
張珍明, 王麗萍, 李潤萊, 李樹安, 劉培… - 合成化學= Chinese …, 2014 - repository.ust.hk
… 2-Pyridyl tribromomethyl sulfone( 3) was synthesized by oxdation and bromination reaction of 2. The structures were confirmed by 1 H NMR,IR and elemental analysis. The optimum …
Number of citations: 0 repository.ust.hk

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